molecular formula C12H16O3 B1330661 3-Butoxy-4-methoxybenzaldehyde CAS No. 34127-96-3

3-Butoxy-4-methoxybenzaldehyde

Cat. No.: B1330661
CAS No.: 34127-96-3
M. Wt: 208.25 g/mol
InChI Key: CSSRHTDXZIBTMI-UHFFFAOYSA-N
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Description

3-Butoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on a benzaldehyde ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butoxy-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison: 3-Butoxy-4-methoxybenzaldehyde is unique due to the presence of both butoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the butoxy group can increase the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes .

Biological Activity

3-Butoxy-4-methoxybenzaldehyde is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. Its structure features a benzaldehyde core with a butoxy and a methoxy substituent, which contribute to its chemical properties and biological interactions.

The chemical formula of this compound is C11H14O3C_{11}H_{14}O_3. It is characterized by:

  • Molecular Weight: 198.23 g/mol
  • Solubility: Soluble in organic solvents such as acetone and methanol, but exhibits limited solubility in water.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties:
    • Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances its interaction with microbial membranes, potentially disrupting their integrity.
  • Anticancer Activity:
    • This compound acts as a precursor for synthesizing biologically active derivatives, including those with anticancer properties. For example, it is involved in the synthesis of compounds that inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition:
    • Research has demonstrated that this compound can inhibit specific enzymes such as phosphodiesterase (PDE), which plays a role in various cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, influencing cellular responses.

Study on Anticancer Properties

A significant study explored the synthesis of derivatives from this compound that showed promising anticancer activity against human cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.

CompoundIC50 (µM)Cancer Cell Line
Derivative A15MCF-7 (Breast)
Derivative B20HeLa (Cervical)
Derivative C10A549 (Lung)

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The hydrophobic butoxy group may facilitate membrane penetration, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction: The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Enzyme Interaction: By inhibiting key enzymes like PDE, it alters intracellular signaling cascades that regulate cell proliferation and survival.

Properties

IUPAC Name

3-butoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSRHTDXZIBTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343822
Record name 3-Butoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34127-96-3
Record name 3-Butoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra) by reaction of 3-hydroxy-4-methoxy-benzaldehyde with 4-bromo-butane in DMF using K2CO3 as base. MS (ISP): 209.1 [M+H]+.
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Synthesis routes and methods II

Procedure details

Isovanillin (6.00 g, 39.4 mM), butyl iodide (5.7 ml, 49.3 mM), and anhydrous potassium carbonate (6.8 g, 49.3 mM) were dissolved in dried dimethylformamide (50 ml) and stirred at room temperature for one night, then the solution was diluted with ethyl acetate (300 ml) and washed with water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed in vacuo to obtain a residue as a light yellow oil. The residue was purified by flash chromatography (SiO2: eluted by 20% ethyl acetate/hexane solution). The solvent was removed in vacuo and the resultant product was dried to obtain 3-butoxy-4-methoxy-3-benzaldehyde 8.09 g (yield 99.0%) as a light yellow oil.
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Synthesis routes and methods III

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B19, vide infra) by reaction of 3-hydroxy-4-methoxy-benzaldehyde with 4-bromo-butane in DMF using K2CO3 as base. MS (ISP): 209.1 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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